4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
The synthesis of 4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route starts with the preparation of 4-phenyl-3-thiazolecarbaldehyde, which is then reacted with malononitrile and ammonia to form 5-(4-phenyl-3-thiazolyl)-1H-tetrahydro-1,2,4-triazole. This intermediate is then subjected to a thiolation reaction to yield the final product . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Scientific Research Applications
4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Its derivatives are studied for potential use in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:
- 4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- 5-cyclopropyl-1,2,4-triazol-3-ylamine
- 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol These compounds share the 1,2,4-triazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Biological Activity
4-Cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol (CAS No. 667444-95-3) is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound features a unique structural framework that contributes to its potential therapeutic applications, particularly in antimicrobial and antioxidant domains. This article synthesizes current research findings on the biological activity of this triazole derivative, highlighting its mechanisms of action and therapeutic potential.
- Molecular Formula: C8H13N3S
- Molecular Weight: 183.28 g/mol
- CAS Number: 667444-95-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antioxidant and antimicrobial properties. The following sections delve into specific activities and relevant research findings.
Antioxidant Activity
Research has demonstrated that triazole derivatives exhibit significant antioxidant properties. For instance, one study assessed the antioxidant capabilities of related compounds using DPPH and ABTS assays. The results indicated that certain triazole derivatives possess IC50 values comparable to ascorbic acid, suggesting strong potential for use in oxidative stress-related conditions .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against a range of pathogens. Notably:
- Gram-positive Bacteria: The compound showed effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria: It also exhibited activity against Escherichia coli and Pseudomonas aeruginosa.
In vitro studies indicated that the compound's Minimum Inhibitory Concentration (MIC) values were competitive with standard antibiotics, underscoring its potential as an alternative therapeutic agent .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with microbial enzymes and cellular components. Molecular docking studies revealed strong binding affinities with key bacterial enzymes, suggesting that this compound may inhibit essential metabolic pathways in bacteria .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antioxidant Efficacy Study:
- Antimicrobial Activity Assessment:
Comparative Analysis Table
Property | This compound | Ascorbic Acid (Reference) |
---|---|---|
Antioxidant IC50 (μM) | 0.397 | 0.87 |
MIC against E. coli (μg/ml) | 8 | 2 |
MIC against S. aureus (μg/ml) | 5 | 2 |
Properties
IUPAC Name |
4-cyclopropyl-3-propyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-2-3-7-9-10-8(12)11(7)6-4-5-6/h6H,2-5H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFABLWTAJFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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